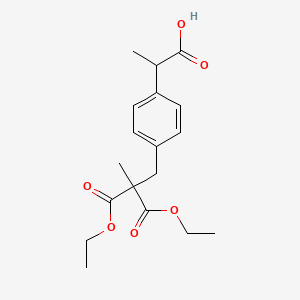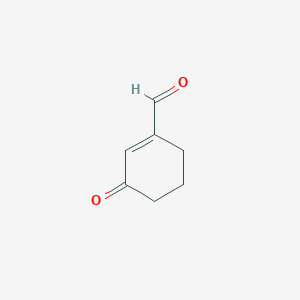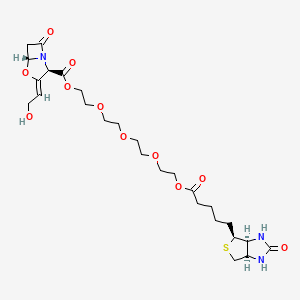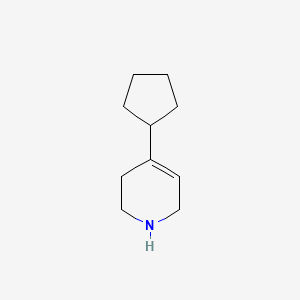
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is an organophosphate compound commonly used as a plasticizer and flame retardant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-(2-hydroxyethyl)-hexanol. The reaction is usually carried out under acidic conditions, with sulfuric acid or another strong acid acting as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency of the production process, reducing waste and energy consumption.
化学反应分析
Types of Reactions
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the exchange of ester groups.
Major Products
The major products formed from these reactions include various phosphoric acid esters, phosphites, and phosphines, depending on the specific reaction conditions and reagents used.
科学研究应用
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a flame retardant in various materials.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the manufacturing of consumer products, including plastics, textiles, and electronics, to improve their durability and safety.
作用机制
The mechanism of action of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. These interactions can lead to various biological effects, including endocrine disruption and changes in cellular metabolism.
相似化合物的比较
Similar Compounds
Di-(2-Ethylhexyl) Phthalate (DEHP): Another widely used plasticizer with similar applications but different chemical structure.
Bis(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer used as a safer alternative to DEHP.
Triphenyl Phosphate (TPP): A flame retardant with similar properties but different chemical composition.
Uniqueness
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is unique due to its specific combination of ester groups, which confer distinct physical and chemical properties. Its ability to act as both a plasticizer and flame retardant makes it a versatile compound in various industrial applications. Additionally, its potential biological effects, such as endocrine disruption, distinguish it from other similar compounds, highlighting the need for further research into its safety and environmental impact.
属性
分子式 |
C24H51O5P |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
bis(2-ethylhexyl) 2-(2-hydroxyethyl)hexyl phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-14-22(9-4)19-27-30(26,28-20-23(10-5)15-12-7-2)29-21-24(17-18-25)16-13-8-3/h22-25H,6-21H2,1-5H3 |
InChI 键 |
DYQZQWVYIMCLME-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CCCC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)









